1-(2-Methoxyethyl)-3-(2-(thiophen-3-yl)ethyl)urea
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Overview
Description
1-(2-Methoxyethyl)-3-(2-(thiophen-3-yl)ethyl)urea is an organic compound that belongs to the class of ureas It is characterized by the presence of a methoxyethyl group and a thiophen-3-yl ethyl group attached to the urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methoxyethyl)-3-(2-(thiophen-3-yl)ethyl)urea typically involves the reaction of 2-(thiophen-3-yl)ethylamine with 2-methoxyethyl isocyanate. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of isocyanate. The reaction mixture is usually stirred at room temperature for several hours until the formation of the desired product is complete.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the product. The use of automated systems also reduces the risk of contamination and enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Methoxyethyl)-3-(2-(thiophen-3-yl)ethyl)urea can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The urea moiety can be reduced to form corresponding amines.
Substitution: The methoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted ureas with different functional groups.
Scientific Research Applications
1-(2-Methoxyethyl)-3-(2-(thiophen-3-yl)ethyl)urea has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs. Its unique structure allows for interactions with various biological targets.
Materials Science: The compound is explored for its use in the synthesis of novel materials with specific properties, such as conductivity or catalytic activity.
Biological Research: It is used as a tool compound to study the effects of urea derivatives on biological systems, including enzyme inhibition and receptor binding.
Industrial Applications: The compound is investigated for its potential use in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 1-(2-Methoxyethyl)-3-(2-(thiophen-3-yl)ethyl)urea involves its interaction with specific molecular targets. The methoxyethyl and thiophen-3-yl ethyl groups allow the compound to bind to active sites of enzymes or receptors, leading to inhibition or modulation of their activity. The urea moiety can form hydrogen bonds with amino acid residues, enhancing the binding affinity and specificity of the compound.
Comparison with Similar Compounds
1-(2-Methoxyethyl)-3-(2-(thiophen-2-yl)ethyl)urea: Similar structure but with a thiophen-2-yl group instead of thiophen-3-yl.
1-(2-Methoxyethyl)-3-(2-(furan-3-yl)ethyl)urea: Similar structure but with a furan ring instead of thiophene.
1-(2-Methoxyethyl)-3-(2-(pyridin-3-yl)ethyl)urea: Similar structure but with a pyridine ring instead of thiophene.
Uniqueness: 1-(2-Methoxyethyl)-3-(2-(thiophen-3-yl)ethyl)urea is unique due to the presence of the thiophen-3-yl group, which imparts distinct electronic and steric properties. This uniqueness allows for specific interactions with biological targets and can lead to different pharmacological or material properties compared to its analogs.
Properties
IUPAC Name |
1-(2-methoxyethyl)-3-(2-thiophen-3-ylethyl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2S/c1-14-6-5-12-10(13)11-4-2-9-3-7-15-8-9/h3,7-8H,2,4-6H2,1H3,(H2,11,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSYGBSAPBIPWBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)NCCC1=CSC=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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